molecular formula C15H14N2O2 B14711726 [2-(phenyliminomethyl)phenyl] N-methylcarbamate CAS No. 10435-19-5

[2-(phenyliminomethyl)phenyl] N-methylcarbamate

Cat. No.: B14711726
CAS No.: 10435-19-5
M. Wt: 254.28 g/mol
InChI Key: ZGTNRVUVFLCZQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(phenyliminomethyl)phenyl] N-methylcarbamate is a chemical compound with the molecular formula C15H14N2O2. It is known for its unique structure, which includes a phenyliminomethyl group attached to a phenyl ring, and an N-methylcarbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(phenyliminomethyl)phenyl] N-methylcarbamate typically involves the reaction of 2-aminobenzophenone with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Formation of the Schiff base: 2-aminobenzophenone reacts with benzaldehyde to form the Schiff base, 2-(phenyliminomethyl)phenylamine.

    Carbamoylation: The Schiff base is then reacted with methyl isocyanate to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

[2-(phenyliminomethyl)phenyl] N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The phenyl and carbamate groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

[2-(phenyliminomethyl)phenyl] N-methylcarbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of pesticides and other industrial chemicals.

Mechanism of Action

The mechanism of action of [2-(phenyliminomethyl)phenyl] N-methylcarbamate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes, leading to the disruption of metabolic pathways. The exact molecular targets and pathways are still under investigation, but it is known to affect cellular processes at the molecular level .

Comparison with Similar Compounds

Similar Compounds

    Phenylcarbamates: Compounds with similar structures but different substituents on the phenyl ring.

    Aminobenzophenones: Compounds with an amino group attached to benzophenone.

Uniqueness

What sets [2-(phenyliminomethyl)phenyl] N-methylcarbamate apart is its specific combination of functional groups, which imparts unique chemical and biological properties.

Properties

CAS No.

10435-19-5

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

[2-(phenyliminomethyl)phenyl] N-methylcarbamate

InChI

InChI=1S/C15H14N2O2/c1-16-15(18)19-14-10-6-5-7-12(14)11-17-13-8-3-2-4-9-13/h2-11H,1H3,(H,16,18)

InChI Key

ZGTNRVUVFLCZQT-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=CC=CC=C1C=NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.